molecular formula C12H17BrN2O3 B8480761 tert-Butyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)ethylcarbamate

tert-Butyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)ethylcarbamate

Cat. No.: B8480761
M. Wt: 317.18 g/mol
InChI Key: GRLZDSPGPPBLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)ethylcarbamate is a useful research compound. Its molecular formula is C12H17BrN2O3 and its molecular weight is 317.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl N-[2-(5-bromo-2-oxopyridin-1-yl)ethyl]carbamate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)14-6-7-15-8-9(13)4-5-10(15)16/h4-5,8H,6-7H2,1-3H3,(H,14,17)

InChI Key

GRLZDSPGPPBLPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=CC1=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 5-bromo-2(1h)-pyridone (550 mg, 3161 μmol) in DMF (5 mL) under nitrogen was added NaH (60% dispersion in mineral oil; 152 mg, 6322 μmol). After for 10 min, 2-(boc-amino) ethyl bromide (779 mg, 3477 μmol) was added. The mixture was stirred for 18 h at 23° C. The mixture was partitioned between CH2Cl2 and 5% NaHCO3. The aqueous was extracted with CH2Cl2 (10 mL) twice. The combined organics were dried over MgSO then concentrated to a solid from toluene under reduced pressure. The residue was purified on silica (40 g) eluting with 0-30% of 5% MeOH/CH2Cl2 to give the product as a white solid. MS (ESI pos. ion) m/z (MH+): 317/319. Calc'd exact mass for C12H17BrN2O3: 316. 1H NMR (400 MHz, Chloroform-d) δ ppm 1.44 (s, 9H) 3.45 (q, J=6.02 Hz, 2H) 4.03-4.09 (m, 2H) 4.92 (br. s., 1H) 6.48 (d, J=10.04 Hz, 1H) 7.34-7.39 (m, 2H). 13C NMR (101 MHz, Chloroform-d) δ ppm 26.08, 37.26, 47.20, 95.56, 119.79, 135.87, 140.53
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
152 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step Two

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